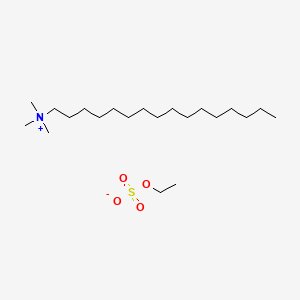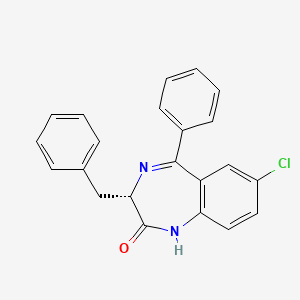
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a chloro and phenyl group, contributing to its distinct pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- typically involves the following steps:
Formation of the Benzodiazepine Ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenylmethyl Group: This step involves the use of benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the inhibitory effects of GABA, it produces sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-3-(phenylmethyl)-, (S)- is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic profile. The presence of the chloro and phenylmethyl groups enhances its binding affinity and selectivity for certain GABA receptor subunits, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
39200-49-2 |
|---|---|
Molecular Formula |
C22H17ClN2O |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(3S)-3-benzyl-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(14-17)21(16-9-5-2-6-10-16)24-20(22(26)25-19)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2,(H,25,26)/t20-/m0/s1 |
InChI Key |
NNOKMWGSDMXUQB-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



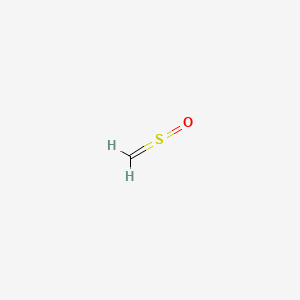
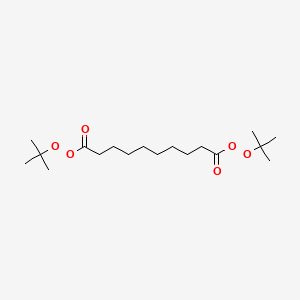
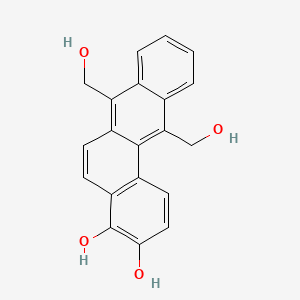
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
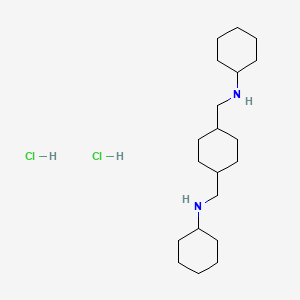
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
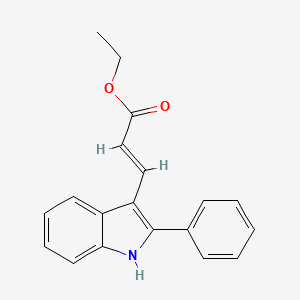

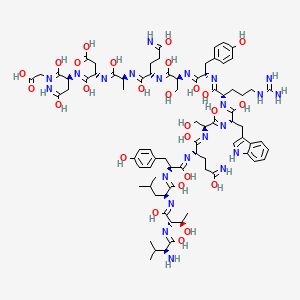
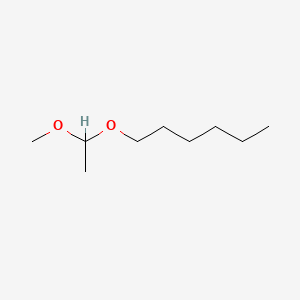
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
